molecular formula C23H21FN2O5S B11685932 Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B11685932
M. Wt: 456.5 g/mol
InChI Key: XHOWJVXWYJXNQY-UHFFFAOYSA-N
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Description

ETHYL 2-(2-FLUOROBENZAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorobenzamido group, a methoxyphenyl carbamoyl group, and a methylthiophene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-FLUOROBENZAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorobenzamido Intermediate: The reaction begins with the acylation of 2-fluoroaniline using an appropriate acyl chloride to form the fluorobenzamido intermediate.

    Introduction of the Methoxyphenyl Carbamoyl Group: The intermediate is then reacted with 3-methoxyphenyl isocyanate under controlled conditions to introduce the methoxyphenyl carbamoyl group.

    Formation of the Methylthiophene Carboxylate: The final step involves the cyclization of the intermediate with ethyl 4-methylthiophene-3-carboxylate in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-FLUOROBENZAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamido group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-(2-FLUOROBENZAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-FLUOROBENZAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorobenzamido and methoxyphenyl carbamoyl groups allows for specific interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(3-FLUOROBENZAMIDO)BENZOATE
  • ETHYL 2-(3-FLUOROBENZAMIDO)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE

Uniqueness

ETHYL 2-(2-FLUOROBENZAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the fluorobenzamido, methoxyphenyl carbamoyl, and methylthiophene carboxylate groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H21FN2O5S

Molecular Weight

456.5 g/mol

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H21FN2O5S/c1-4-31-23(29)18-13(2)19(21(28)25-14-8-7-9-15(12-14)30-3)32-22(18)26-20(27)16-10-5-6-11-17(16)24/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

XHOWJVXWYJXNQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)OC)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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